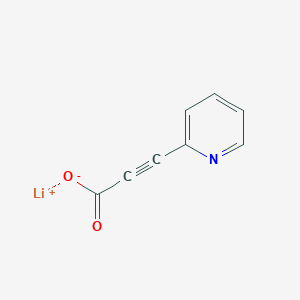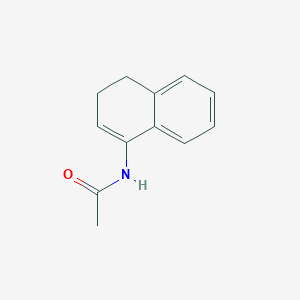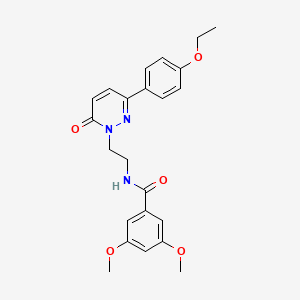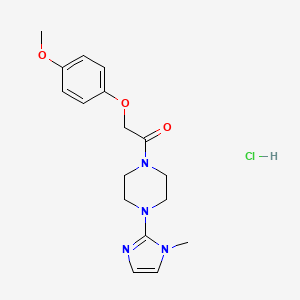
Lithium;3-pyridin-2-ylprop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3-pyridin-2-ylprop-2-ynoate is a useful research compound. Its molecular formula is C8H4LiNO2 and its molecular weight is 153.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Skeletal-Protecting Action
Lithium, recognized for its mood-stabilizing properties, has also been explored for its potential benefits beyond psychiatric applications. Notably, its effects on bone health have garnered attention. Research indicates that lithium can enhance osteoblastic activities and suppress osteoclastic activities, thereby conferring protection to the skeleton. This effect is attributed to lithium's action on various signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and BMP-2 pathways for osteoblasts, and the inhibition of the RANK/RANKL/OPG system for osteoclasts. However, while animal studies report positive outcomes on defective bones, the effects in humans remain inconsistent, highlighting the need for further clinical trials to validate lithium's osteoprotective utility (Wong, Chin, & Ima-Nirwana, 2020).
Inhibition of GSK3 and Therapeutic Implications
Lithium's mechanism of action in treating bipolar disorder may involve the inhibition of glycogen synthase kinase 3 (GSK3), a critical regulator of multiple signal transduction pathways. The inhibition of GSK3 by lithium correlates with several known effects of the drug, including impacts on development, insulin signaling, and potentially its therapeutic effects in bipolar disorder. This suggests a central role for GSK3 in mediating lithium's behavioral effects, supported by observations in mice treated with lithium or GSK3 inhibitors (O'Brien & Klein, 2009).
Energy Storage Applications
Lithium's role as a cathode material in rechargeable batteries has been pivotal in modern energy storage technologies. Its growing demand in the energy sector, driven by applications in electric vehicles and grid storage, underscores the strategic importance of lithium. Efficient processing and recovery methods are crucial for sustainable lithium exploitation, with research focusing on the extraction from minerals, brine, and recycling of spent lithium-ion batteries. This comprehensive overview underscores the economic and technological significance of lithium in energy storage and production (Choubey et al., 2016).
Solid-State Li-ion Conductors
The development of lithium-containing NASICON-structured materials has shown promise for use in solid-state Li-ion batteries. These materials offer potential advantages in electrochemical energy storage due to their high lithium ion conductivity. Research has identified compositions and structures that achieve high conductivities, suggesting areas for further investigation to enhance the performance of solid-state electrolytes. Such advancements could support future research in energy storage technologies (Rossbach, Tietz, & Grieshammer, 2018).
Anti-inflammatory Effects
Lithium has demonstrated anti-inflammatory effects, which may contribute to its therapeutic efficacy in treating bipolar disorder. Studies have shown that lithium can suppress the expression of cyclooxygenase-2, inhibit the production of interleukin (IL)-1β and tumor necrosis factor-α, and enhance the synthesis of IL-2 and IL-10. These findings suggest that lithium's anti-inflammatory properties could play a role in its overall therapeutic profile, although further research is needed to fully understand these effects (Nassar & Azab, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;3-pyridin-2-ylprop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.Li/c10-8(11)5-4-7-3-1-2-6-9-7;/h1-3,6H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWSZBXKOBFELI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)C#CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)


![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)


![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2493999.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2494005.png)
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine](/img/structure/B2494006.png)
